3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one is a spirocyclic compound notable for its unique molecular structure, which features a bromophenyl group and a diazaspiro nonane core. This compound has garnered attention in various fields of research due to its potential biological activities and applications in synthetic chemistry. The compound's chemical formula is with a molecular weight of approximately 295.175 g/mol .
This compound falls under the category of spirocyclic compounds, which are characterized by their unique arrangement of atoms forming a spiro structure—two or more rings that share a single atom. The presence of nitrogen in the diazaspiro framework adds to its complexity, making it an interesting subject for chemical and biological studies .
The synthesis of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one typically involves several steps that may include:
Industrial production may utilize techniques such as continuous flow chemistry to enhance efficiency and consistency while ensuring safety during synthesis.
3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one can participate in various chemical reactions:
The mechanism of action for 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets within biological systems:
The compound exhibits stability under standard laboratory conditions but may undergo transformations when exposed to extreme conditions (e.g., high temperatures or reactive environments). Its reactivity profile is influenced by the presence of the bromine atom and nitrogen functionalities.
3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one has several applications across scientific fields:
Diazaspiro frameworks represent a specialized class of spirocyclic heterocycles characterized by two nitrogen atoms within a fused bicyclic system sharing a central spiro carbon atom. The 1,4-diazaspiro[4.4]nonane scaffold—exemplified by 3-(3-bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one—features a cyclohexane ring fused to a pyrrolidin-2-one moiety via a spiro junction. This architecture imposes significant three-dimensional (3D) rigidity, enhancing binding selectivity to biological targets compared to planar aromatic systems [9]. The Fsp³ value (fraction of sp³-hybridized carbons) for such compounds typically exceeds 0.5, correlating with improved solubility and metabolic stability [9]. Additionally, the polar surface area (PSA) of diazaspiro compounds (e.g., ~43–65 Ų) facilitates membrane permeability, while the lactam carbonyl enables hydrogen bonding critical for molecular recognition [5].
Table 1: Structural and Physicochemical Properties of Select Diazaspiro Scaffolds
Core Structure | Fsp³ Value | Typical PSA (Ų) | Key Functional Groups | Role in Drug Design |
---|---|---|---|---|
1,4-Diazaspiro[4.4]nonane | 0.65 | 43–65 | Lactam, tertiary amine | Conformational restraint |
Diazaspiro[5.5]undecane | 0.70 | 50–70 | Dual amines, spiro carbon | GPCR selectivity modulation [1] |
Spiro[4.4]nonan-2-one | 0.85 | 17–30 | Ketone only | Lipophilicity anchor [3] |
These frameworks serve as versatile synthons in medicinal chemistry. For instance, diazaspiro[5.5]undecane derivatives demonstrate exceptional selectivity for dopamine D3 receptors (D3R) over D2R, attributed to their ability to access secondary binding pockets beyond the orthosteric site [1] [8]. The spiro constraint minimizes off-target interactions at adrenergic and serotoninergic GPCRs, a common limitation of flexible piperazine analogs [1].
The bromophenyl group in 3-(3-bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one serves dual roles in synthetic chemistry and bioactivity modulation. As a strong electron-withdrawing moiety, it activates the phenyl ring for transition metal-catalyzed cross-coupling (e.g., Suzuki, Heck reactions), enabling rapid diversification into biaryl or styryl derivatives [2] [7]. The bromine position (meta- vs. para-) critically influences steric and electronic properties:
In dopamine receptor ligands, bromophenyl-containing diazaspiro compounds exhibit enhanced affinity profiles. For example, replacing methoxyphenyl with bromophenyl in diazaspiro triazolethioether scaffolds increased D3R binding (Ki = 12–25 nM) due to halogen bonding with Thr369 in the secondary binding pocket [1] [8]. The bromine atom also contributes to lipophilicity adjustments, with clogP values rising by ~0.5–1.0 units compared to non-halogenated analogs, thereby improving blood-brain barrier penetration [8].
Table 2: Impact of Phenyl Substituents on Diazaspiro Compound Properties
Substituent | Position | Electrostatic Potential | Typical Ki (D3R, nM) | clogP Shift |
---|---|---|---|---|
Bromo | meta | Moderate dipole | 12–25 [8] | +0.7 |
Bromo | para | High symmetry | 25–100 [8] | +0.8 |
Methoxy | ortho | Hydrogen bond donor | 63–192 [1] | -0.3 |
Fluoro | para | Strong dipole | 25–40 [8] | +0.2 |
3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one (CAS: 950651-29-3; MW: 295.18 g/mol) occupies a strategic niche as a multifunctional building block in CNS drug discovery. Its molecular structure integrates three pharmacophoric elements:
This compound functions as an advanced intermediate in synthesizing D3R-selective antagonists. Palladium-catalyzed coupling of its bromophenyl group with heteroaryl boronic acids generates analogs like pyridinyl-diazaspiro derivatives, which exhibit sub-100 nM affinity for D3R [8]. Its physicochemical profile—clogP ≈ 3.5, tPSA ≈ 43 Ų—aligns with CNS drug space (optimal clogP: 2–5, tPSA: 40–90 Ų) [1] [8].
Table 3: Key Physicochemical Parameters of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₁₃H₁₅BrN₂O | Defines elemental composition |
Molecular Weight | 295.18 g/mol | Impacts pharmacokinetics |
Hydrogen Bond Acceptors | 3 (2N, 1O) | Enhances target engagement |
clogP (estimated) | 3.5 ± 0.5 | Predicts membrane permeability |
Topological PSA | ~43 Ų | Correlates with CNS penetrability [1] |
Current research exploits this scaffold in fragment-based drug design, leveraging its "low-affinity orthosteric fragment" properties to minimize off-target binding at aminergic GPCRs—a proven strategy for enhancing D3R selectivity [1] [8]. Derivatives are also investigated as PET radiotracer precursors via bromine-76 radiolabeling for neuroimaging applications [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2